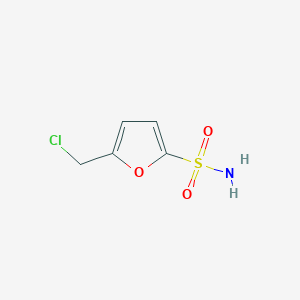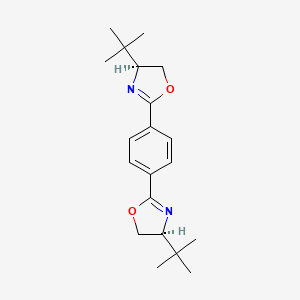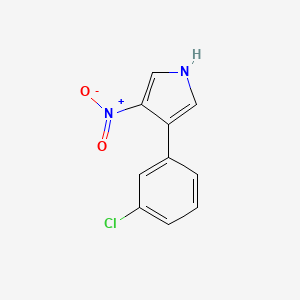
Thiazolidine, 3-(4-(4-methyl-2-quinolyloxy)butyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride is a chemical compound with the molecular formula C17H23ClN2OS. It is known for its unique structure, which combines a quinoline moiety with a thiazolidine ring, connected by a butyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the butyl linker.
Thiazolidine Ring Formation: The intermediate product is then reacted with a thiazolidine precursor under suitable conditions to form the thiazolidine ring.
Final Product Formation: The resulting compound is treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may contribute to the compound’s bioactivity by modulating cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Shares the quinoline core but lacks the thiazolidine ring.
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
3-(4-((4-Methylquinolin-2-yl)oxy)butyl)thiazolidine dihydrochloride is unique due to its combination of a quinoline moiety and a thiazolidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Properties
CAS No. |
41288-16-8 |
|---|---|
Molecular Formula |
C17H24Cl2N2OS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[4-(4-methylquinolin-2-yl)oxybutyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C17H22N2OS.2ClH/c1-14-12-17(18-16-7-3-2-6-15(14)16)20-10-5-4-8-19-9-11-21-13-19;;/h2-3,6-7,12H,4-5,8-11,13H2,1H3;2*1H |
InChI Key |
GMRUSNUZAOUIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCN3CCSC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
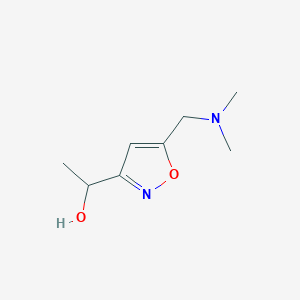
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
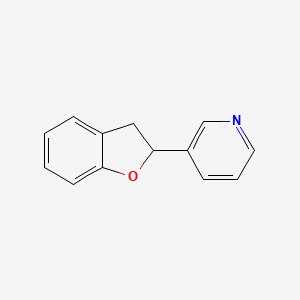
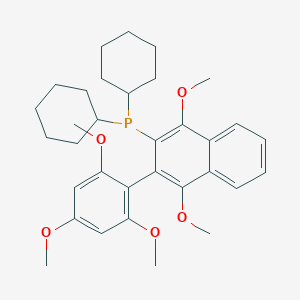
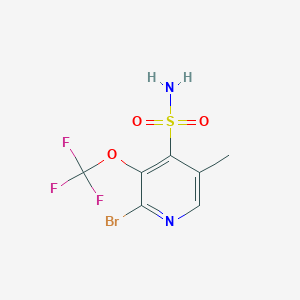
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)

